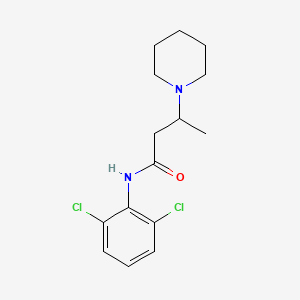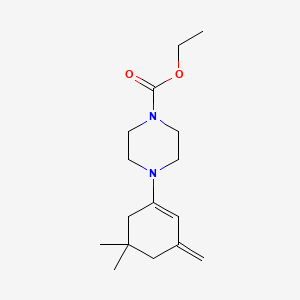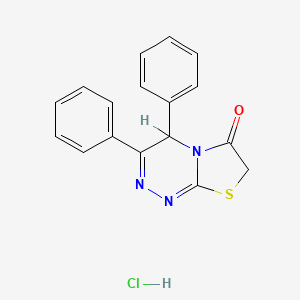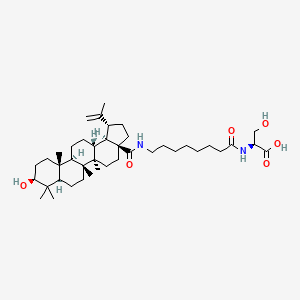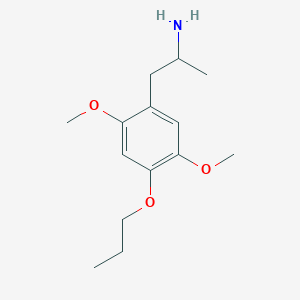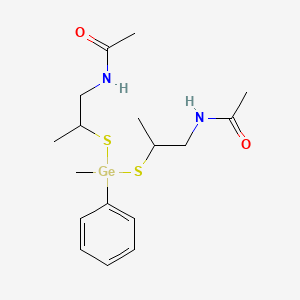
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- typically involves the condensation of quinoline derivatives with pyrazole derivatives. One common method includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the use of Friedländer condensation, where anthranilic acid derivatives are used as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
化学反応の分析
Types of Reactions
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using reagents like activated manganese dioxide in toluene.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学的研究の応用
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- has been studied for various scientific research applications:
作用機序
The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, which plays a role in signal transduction pathways . The compound’s ability to bind to specific receptors and interfere with cellular processes underlies its biological activities.
類似化合物との比較
Similar Compounds
1H-Pyrazolo(3,4-b)quinoline: Another member of the pyrazoloquinoline family with similar biological activities.
Spirocyclic pyrazolone-pyrrolo(4,3,2-de)quinoline: Known for its unique spirocyclic structure and potential pharmacological applications.
Uniqueness
2H-Pyrazolo(4,3-c)quinoline-2-ethanol, 4,6-dihydro-5-((4-methylphenyl)sulfonyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
103688-00-2 |
|---|---|
分子式 |
C19H19N3O3S |
分子量 |
369.4 g/mol |
IUPAC名 |
2-[5-(4-methylphenyl)sulfonyl-4H-pyrazolo[4,3-c]quinolin-2-yl]ethanol |
InChI |
InChI=1S/C19H19N3O3S/c1-14-6-8-16(9-7-14)26(24,25)22-13-15-12-21(10-11-23)20-19(15)17-4-2-3-5-18(17)22/h2-9,12,23H,10-11,13H2,1H3 |
InChIキー |
GBTBVBCXEBEUDB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CN(N=C3C4=CC=CC=C42)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


